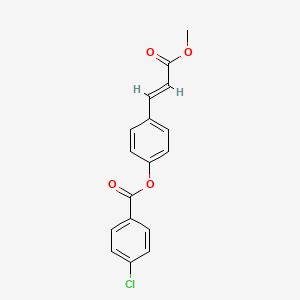![molecular formula C16H14F2N2O2S2 B2667552 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868216-87-9](/img/structure/B2667552.png)
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It also contains sulfonyl and sulfanyl groups attached to fluorophenyl groups. The presence of these functional groups could suggest potential reactivity and applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, sulfonyl, and sulfanyl groups, and fluorophenyl groups would all contribute to its overall structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, sulfonyl and sulfanyl groups, and fluorophenyl groups. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the imidazole ring, sulfonyl and sulfanyl groups, and fluorophenyl groups would all contribute to these properties .Scientific Research Applications
Antibacterial Activity and Mechanism of Action
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound of interest, have shown significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only effectively reduce bacterial leaf blight but also enhance plant resistance by increasing the activities of superoxide dismutase (SOD) and peroxidase (POD) in rice. This demonstrates the potential of such compounds in agricultural applications to combat plant diseases and improve crop resistance (Li Shi et al., 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of sulfonated imidazoles, which share a core structural motif with the compound , provides insights into their chemical properties and potential applications. These studies offer a foundation for understanding how sulfone and sulfonyl functionalities impact the chemical behavior and reactivity of such compounds, which is crucial for their application in material science and catalysis (A. Purdy et al., 2007).
Medicinal Chemistry and Biological Activities
Although the direct application of the specific compound in medicinal research is not documented in the provided studies, related research into novel pyrazoles and sulfonamide derivatives reveals the importance of fluorophenyl and sulfonyl groups in developing new therapeutic agents. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, underscoring the potential of structurally related compounds in drug discovery and development (P. Thangarasu et al., 2019).
Antimicrobial and Pesticidal Applications
Studies on sulfone and sulfonamide derivatives demonstrate their efficacy as antimicrobial and pesticidal agents. This includes novel approaches to combating bacterial and fungal pathogens, which is particularly relevant for addressing resistance issues in both healthcare and agriculture (Krzysztof M Borys et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHJVIUOFLNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)
![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)
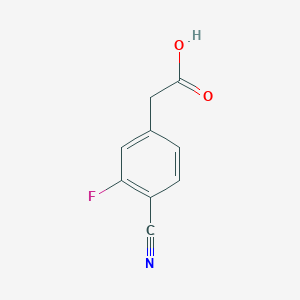

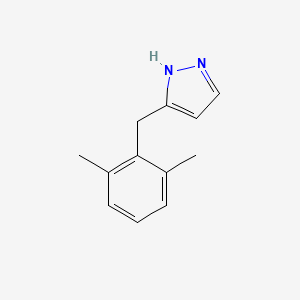
![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
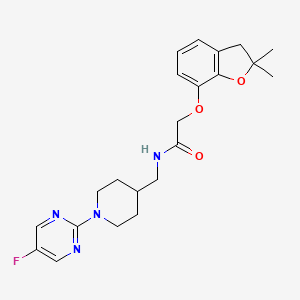
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide](/img/structure/B2667484.png)


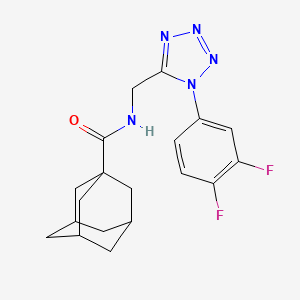
![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)
![3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2667491.png)
